molecular formula C10H10BrNO B8285159 2-Cyanomethoxy-3-methylbenzyl bromide

2-Cyanomethoxy-3-methylbenzyl bromide

Cat. No.: B8285159
M. Wt: 240.10 g/mol
InChI Key: WKZPEPYQSLALEE-UHFFFAOYSA-N
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Description

2-Cyanomethoxy-3-methylbenzyl bromide is a substituted benzyl bromide derivative with the molecular formula C₁₀H₁₀BrNO. Its structure features:

  • A benzyl bromide core (bromomethyl group attached to a benzene ring).
  • A cyanomethoxy group (-OCH₂CN) at the 2-position, introducing electron-withdrawing properties due to the cyano moiety.
  • A methyl group (-CH₃) at the 3-position, contributing steric bulk and mild electron-donating effects.

This compound is likely utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals, agrochemicals, or materials science applications. Its reactivity is influenced by the benzyl bromide group, which undergoes nucleophilic substitution, and the electron-withdrawing cyanomethoxy substituent, which may enhance leaving-group ability or stabilize transition states .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-[2-(bromomethyl)-6-methylphenoxy]acetonitrile

InChI

InChI=1S/C10H10BrNO/c1-8-3-2-4-9(7-11)10(8)13-6-5-12/h2-4H,6-7H2,1H3

InChI Key

WKZPEPYQSLALEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Cyanomethoxy vs. Methoxy and Trifluoromethyl

2-Bromo-3-methoxybenzyl Bromide (C₈H₈Br₂O)
  • Key Differences: Replaces the cyanomethoxy group with a methoxy (-OCH₃) group.
  • Impact: Methoxy is electron-donating via resonance, reducing the electrophilicity of the benzyl bromide compared to the cyanomethoxy derivative. Lower molecular weight (287.96 g/mol vs. ~256.06 g/mol for C₈H₈Br₂O) due to the absence of a cyano group. Boiling/melting points may differ due to reduced polarity compared to the cyanomethoxy analog .
2-(Trifluoromethyl)benzyl Bromide (C₈H₆BrF₃)
  • Key Differences: Features a trifluoromethyl (-CF₃) group instead of cyanomethoxy.
  • Impact: -CF₃ is strongly electron-withdrawing, enhancing the benzyl bromide's electrophilicity more than cyanomethoxy. Higher thermal stability due to the robust C-F bonds. Lower solubility in polar solvents compared to cyanomethoxy derivatives .

Halogen Comparison: Bromine vs. Chlorine

3-Chlorobenzyl Bromide (C₇H₆BrCl)
  • Key Differences : Chlorine substituent at the 3-position instead of methyl.
  • Impact: Chlorine’s electronegativity (vs. methyl’s inductive donation) alters ring electron density, affecting substitution rates. Reactivity in SN2 reactions may differ due to steric and electronic effects .

Aromatic Core Variations: Benzyl vs. Naphthyl

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide (C₁₂H₁₃N₂S⁺·Br⁻)
  • Key Differences : Naphthyl group replaces the benzene ring, and the bromide is part of an ionic complex.
  • Impact :
    • Larger aromatic system increases molecular weight (297.21 g/mol) and enhances π-π stacking in crystal structures.
    • Ionic nature (unlike covalent benzyl bromide) results in distinct solubility and hydrogen-bonding behavior .

Toxicity and Handling

Methyl Bromide (CH₃Br)
  • Key Differences : Simpler aliphatic structure vs. aromatic benzyl bromide.
  • Impact: Methyl bromide is highly volatile and toxic, causing neurotoxicity and respiratory failure.
Sepantronium Bromide (C₂₀H₁₉BrN₄O₃)
  • Key Differences : A complex polycyclic structure with multiple functional groups (e.g., cyclohexenyl, benzyl, bromide ion).
  • Impact: Sepantronium’s molecular weight (443.29 g/mol) and bioactivity (survivin inhibitor) contrast with the simpler alkylating function of 2-cyanomethoxy-3-methylbenzyl bromide. Pharmaceutical bromides often prioritize target specificity, whereas the target compound may serve as a synthetic intermediate .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
2-Cyanomethoxy-3-methylbenzyl Br C₁₀H₁₀BrNO 240.10 -OCH₂CN, -CH₃, -Br High electrophilicity
2-Bromo-3-methoxybenzyl Br C₈H₈Br₂O 287.96 -OCH₃, -Br Moderate electrophilicity
2-(Trifluoromethyl)benzyl Br C₈H₆BrF₃ 239.04 -CF₃, -Br Very high electrophilicity
3-Chlorobenzyl Br C₇H₆BrCl 205.48 -Cl, -Br Moderate reactivity

Table 2: Toxicity and Handling

Compound Key Hazards Handling Precautions
2-Cyanomethoxy-3-methylbenzyl Br Skin/eye irritation, nitrile toxicity Use PPE, fume hood, avoid inhalation
Methyl Bromide Neurotoxicity, respiratory failure Extreme ventilation, gas detectors
Sepantronium Bromide Research-use only, survivin inhibition Biocontainment, avoid direct exposure

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